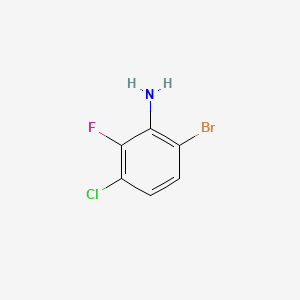

6-Bromo-3-chloro-2-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

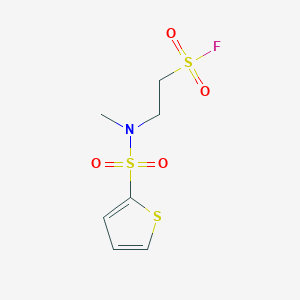

6-Bromo-3-chloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN. It has a molecular weight of 224.46 . It is a solid substance stored at ambient temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-2-fluoroaniline is1S/C6H4BrClFN/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2-fluoroaniline is a solid substance stored at ambient temperature . It has a molecular weight of 224.46 .Aplicaciones Científicas De Investigación

Halogen-rich Intermediates in Synthesis

6-Bromo-3-chloro-2-fluoroaniline is recognized for its utility in the synthesis of complex chemical structures. For instance, derivatives like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been used as halogen-rich intermediates in creating pentasubstituted pyridines, crucial in medicinal chemistry research. These intermediates facilitate the introduction of desired functionalities for further chemical manipulations, indicating their potential in creating complex molecules for pharmaceutical applications (Wu et al., 2022).

Molecular Structure Analysis

Studies on similar compounds like 2,6-dibromo-3-chloro-4-fluoroaniline have emphasized the importance of understanding molecular structures, especially in crystallography. The detailed analysis of crystal and molecular structures helps in comprehending intra- and intermolecular interactions, crucial for predicting the behavior of these compounds in various conditions and for designing materials with desired properties (Betz, 2015).

Spectroscopic Properties and Nonlinear Optical Activity

The compound's derivatives have been extensively analyzed for their spectroscopic properties. Quantum chemical calculations have been performed to study the Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra. Such studies are integral for understanding the molecular interactions and the electronic structure of the compounds. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the charge transfer within the molecule, which is crucial for applications in fields like nonlinear optics (Eşme & Sagdinc, 2018).

Potential in Nonlinear Optical Materials

Certain derivatives of 6-Bromo-3-chloro-2-fluoroaniline have been identified for their potential use in nonlinear optical (NLO) materials. The comprehensive vibrational analysis and theoretical computations, including hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis, provide valuable information for designing and developing materials with specific optical properties (Revathi et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6-bromo-3-chloro-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVUVYFQQVECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluoroaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)

![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)

![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)